

Application Notes and Protocols for GSK-LSD1 Dihydrochloride

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Compound of Interest

Compound Name: GSK-LSD1 Dihydrochloride

CAS No.: 1821798-25-7

Cat. No.: B1192839

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and biological activity of **GSK-LSD1 Dihydrochloride**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The accompanying protocols offer step-by-step guidance for its application in common cell-based assays.

Product Information

Chemical Name: rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine, dihydrochloride

Molecular Formula: C₁₄H₂₀N₂ · 2HCl Molecular Weight: 289.24 g/mol CAS Number: 2102933-95-7

Solubility

GSK-LSD1 Dihydrochloride exhibits good solubility in both dimethyl sulfoxide (DMSO) and water. However, reported solubility values can vary across suppliers and experimental conditions. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as

absorbed moisture can reduce solubility. For aqueous solutions, solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 has also been reported.

Table 1: Solubility of **GSK-LSD1 Dihydrochloride**

Solvent	Reported Solubility (mg/mL)	Reported Solubility (Molar)
DMSO	≥11.55, 25, 57, ≥62.5	≥39.9 mM, 86.4 mM, 197.1 mM, ≥216.1 mM
Water	20, 50, 57	69.2 mM, 172.9 mM, 197.1 mM
PBS (pH 7.2)	~10	~34.6 mM

Storage and Stability

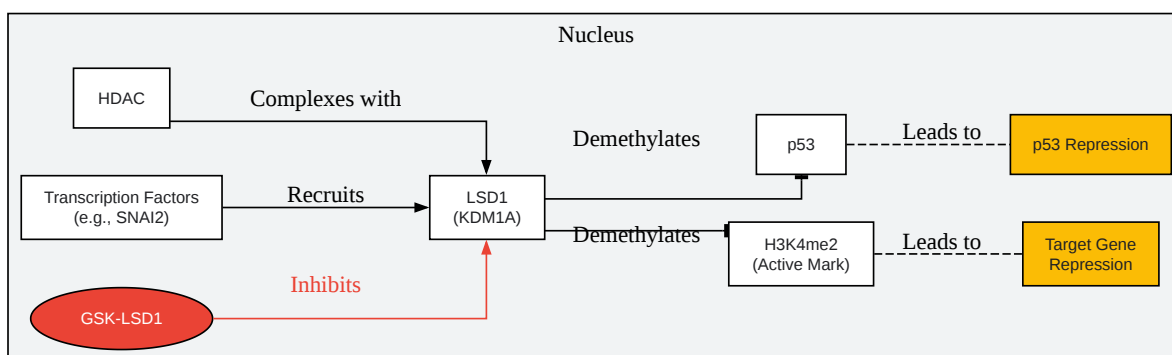
- Solid: Store at -20°C for long-term stability (≥4 years).
- Stock Solutions:
 - DMSO: Prepare aliquots and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
 - Aqueous: It is not recommended to store aqueous solutions for more than one day.^[1] Prepare fresh as needed.

Mechanism of Action and Biological Activity

GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC₅₀ of 16 nM.^{[2][3][4]} It demonstrates over 1,000-fold selectivity against other closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B.^{[2][4]}

LSD1 is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, GSK-LSD1 leads to an increase in H3K4 methylation at specific gene promoters and

enhancers, resulting in changes in gene expression.[1] This can induce differentiation and inhibit the proliferation of various cancer cell lines, with reported EC₅₀ values often in the low nanomolar range.[2] LSD1 can also demethylate non-histone proteins, such as p53, thereby repressing its tumor suppressor function.[5][6] Inhibition of LSD1 can, therefore, lead to the reactivation of p53 signaling.



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Caption: Mechanism of action of GSK-LSD1.

Experimental Protocols

The following are example protocols for common assays using **GSK-LSD1 Dihydrochloride**. Optimal conditions may vary depending on the cell type and experimental goals, and should be determined empirically.

Preparation of Stock Solutions

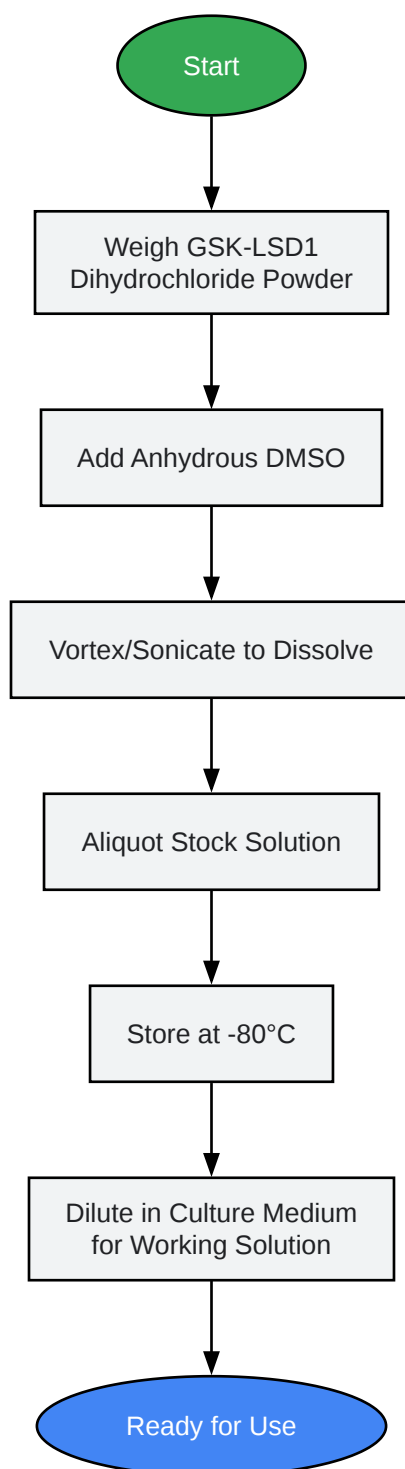
DMSO Stock Solution (e.g., 20 mM):

- Weigh out a precise amount of **GSK-LSD1 Dihydrochloride** powder.
- Calculate the required volume of DMSO to achieve a 20 mM concentration (Molecular Weight = 289.24 g/mol).

- $\text{Volume (mL)} = [\text{Mass (mg)} / 289.24] / 20 * 1000$
- Add the calculated volume of fresh, anhydrous DMSO to the powder.
- Vortex or sonicate briefly until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C .

Aqueous Working Solutions:

- Thaw an aliquot of the DMSO stock solution.
- Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or appropriate buffer (e.g., PBS).
- Ensure the final concentration of DMSO in the cell culture is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.



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Caption: Workflow for preparing GSK-LSD1 solutions.

Cell Proliferation Assay (e.g., using CCK-8 or MTT)

This protocol is adapted from a study on pancreatic ductal adenocarcinoma (PDAC) cells.[7]

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete culture medium. Allow cells to adhere overnight.
- **Treatment:** Prepare serial dilutions of GSK-LSD1 in culture medium from your stock solution. Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of GSK-LSD1 (e.g., 0, 1, 10, 100 μ M).[7] Include a vehicle control (DMSO at the highest concentration used for dilutions).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
- **Assay:**
 - For CCK-8: Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
 - For MTT: Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
- **Analysis:** Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.

Western Blot for Histone Methylation

This protocol allows for the detection of changes in H3K4me2 levels following GSK-LSD1 treatment.

- **Cell Treatment and Lysis:**
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with GSK-LSD1 at the desired concentration and for the desired time (e.g., 1-10 μ M for 24-72 hours).

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like total Histone H3 or β-actin) overnight at 4°C with gentle shaking.
- Secondary Antibody and Detection:
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
 - Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control to determine the relative changes in methylation levels.

Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized workflow based on methodologies from studies using GSK-LSD1 for ChIP-seq.[1][8]

- Cell Treatment and Cross-linking:
 - Culture cells to ~80-90% confluency in 15 cm dishes.
 - Treat cells with GSK-LSD1 (e.g., 2 μ M) or vehicle (DMSO) for a specified time (e.g., 24 hours).[1]
 - Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Cell Lysis and Chromatin Shearing:
 - Wash cells twice with ice-cold PBS.
 - Scrape the cells and pellet them by centrifugation.
 - Lyse the cells in a cell lysis buffer (e.g., containing 1% SDS) and incubate on ice.
 - Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically.
- Immunoprecipitation:
 - Dilute the sheared chromatin and pre-clear with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin with an antibody against LSD1 or the histone mark of interest (e.g., H3K4me2) overnight at 4°C with rotation. An IgG antibody should be used as a negative control.

- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours.
- Washing and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
 - Elute the chromatin complexes from the beads using an elution buffer.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Analysis:
 - The purified DNA can be analyzed by qPCR to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Safety Precautions

GSK-LSD1 Dihydrochloride is for research use only and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.

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